Potent MAO-B Inhibition Confirmed with an IC₅₀ of 60 nM
(3-Bromo-5-fluorophenyl)(phenyl)methanol demonstrates potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC₅₀ of 60 nM, as measured in Sf9 insect cells using 5-phenylacetaldehyde as a substrate [1]. This activity is in the range of clinically used MAO-B inhibitors such as selegiline (IC₅₀ ≈ 30-50 nM) and rasagiline (IC₅₀ ≈ 17 nM), establishing its potential as a competitive scaffold for neuroprotective drug development [2].
| Evidence Dimension | MAO-B Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 60 nM |
| Comparator Or Baseline | Selegiline: 30-50 nM; Rasagiline: 17 nM |
| Quantified Difference | Approximately 2-3x less potent than rasagiline, but within the same order of magnitude |
| Conditions | Inhibition of human recombinant MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; 1 hr incubation. |
Why This Matters
This potency level makes the compound a viable and validated starting point for structure-activity relationship (SAR) studies aimed at optimizing next-generation MAO-B inhibitors.
- [1] BindingDB. (n.d.). BDBM50075959 (CHEMBL3415795) - Affinity Data: MAO-B Inhibition. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075959. View Source
- [2] Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 7, 340. View Source
